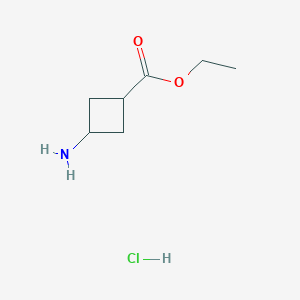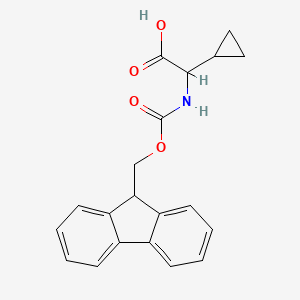
a-(Fmoc-amino)-cyclopropaneacetic acid
Descripción general
Descripción
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . The Fmoc-amino acids modified assembly can play a dual role of encapsulation and functionalization in the drug delivery of organisms .
Synthesis Analysis
The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions . This reaction proves to be chemoselective in the presence of ambident nucleophiles .Molecular Structure Analysis
Amino acids and short peptides modified with the Fmoc group exhibit better separation on reversed-phase columns and increased response in a UV detector compared to underivatized ones . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .Chemical Reactions Analysis
The Fmoc group is involved in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc group is removed by some primary and some secondary amines .Physical And Chemical Properties Analysis
Fmoc-modified amino acids and short peptides possess eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties allow them to play a dual role of encapsulation and functionalization in the drug delivery of organisms .Aplicaciones Científicas De Investigación
Application 1: Ester Hydrolysis
- Methods of Application: The reaction conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The resulting slurry was dissolved in ethyl acetate and washed with 0.1 M aqueous HCl solution two times; then, it was dried over Na 2 SO 4, filtered, and concentrated under reduced pressure to give 551 mg (85%) of a white solid .
- Results or Outcomes: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application 2: Fabrication of Functional Materials
- Summary of the Application: Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
- Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
Application 3: Nanoscience
- Summary of the Application: Fmoc-amino acids are highly valuable elements in nanoscience. They have been shown to co-assemble with other elements into nanovesicles that can act as catalysts .
- Results or Outcomes: The co-assembly of Fmoc-amino acids with other elements into nanovesicles has shown potential for applications in catalysis .
Application 4: Hydrogel Formation
- Summary of the Application: Fmoc-amino acids can be effective low molecular weight hydrogelators. The type of gel formed depends on the amino acid used .
- Results or Outcomes: The gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
Application 5: Drug Delivery
- Summary of the Application: Fmoc-amino acids have been successfully included in nanocomposite structures for drug delivery .
- Results or Outcomes: The use of Fmoc-amino acids in nanocomposite structures has shown potential for applications in drug delivery .
Application 6: Antibacterial Agents
- Summary of the Application: Fmoc-amino acids have been used as effective antibacterial agents .
- Results or Outcomes: The use of Fmoc-amino acids as antibacterial agents has shown potential for applications in biomedical sciences .
Application 7: Hybrid Materials
- Summary of the Application: Fmoc-amino acids have been combined with other inorganic and organic nanoparticles to create interesting hybrid materials, including graphene oxide .
- Results or Outcomes: The use of Fmoc-amino acids in creating hybrid materials has shown potential for applications in material science .
Propiedades
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-(Fmoc-amino)-cyclopropaneacetic acid | |
CAS RN |
1332765-55-5 | |
| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)



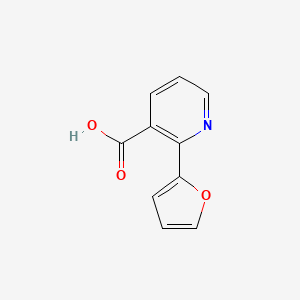
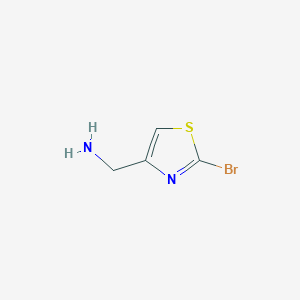
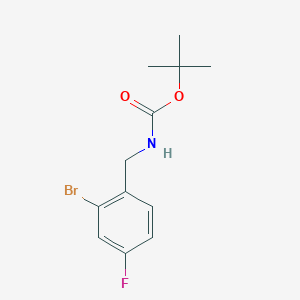
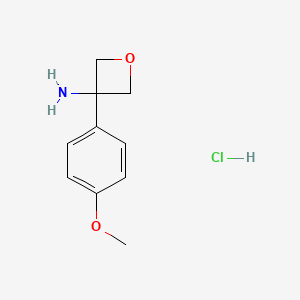

![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
